(1-Ethynylcyclobutyl)methanol
Description
(1-Ethynylcyclobutyl)methanol is a cyclobutane derivative featuring a methanol (-CH₂OH) group and an ethynyl (-C≡CH) substituent on the cyclobutane ring. Its molecular structure introduces unique steric and electronic properties due to the strained cyclobutane ring and the presence of a triple bond.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1-ethynylcyclobutyl)methanol |
InChI |
InChI=1S/C7H10O/c1-2-7(6-8)4-3-5-7/h1,8H,3-6H2 |
InChI Key |
RKUKUUQHJJUXJE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclobutyl)methanol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper-based systems are commonly used to facilitate the ethynylation and hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions: (1-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of cyclobutyl halides.
Scientific Research Applications
(1-Ethynylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethynylcyclobutyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of (1-Ethynylcyclobutyl)methanol with its methyl and ethyl analogs:
| Compound | Molecular Formula | Average Mass (g/mol) | Substituent on Cyclobutane | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₈O* | 96.13* | -C≡CH | Strained ring + triple bond; polar -OH group |
| (1-Methylcyclobutyl)methanol | C₆H₁₂O | 100.16 | -CH₃ | Strained ring; hydrophobic methyl group |
| (1-Ethylcyclobutyl)methanol | C₇H₁₄O | 114.19 | -CH₂CH₃ | Strained ring; longer alkyl chain |
*Theoretical values inferred from structural analogs and IUPAC naming conventions.
Physical and Chemical Properties
- However, reduced hydrogen bonding (due to fewer hydrogens) may lower water solubility compared to (1-Methylcyclobutyl)methanol . (1-Methylcyclobutyl)methanol (C₆H₁₂O) has a higher mass than the ethynyl derivative but lacks conjugated π-bonds, leading to lower reactivity .
- Reactivity: The ethynyl group is reactive toward electrophilic addition (e.g., halogenation) and cycloaddition reactions, unlike the inert methyl or ethyl groups. (1-Ethylcyclobutyl)methanol’s longer alkyl chain may enhance lipophilicity, favoring solubility in organic solvents .
Research Findings on Analogs
- (1-Methylcyclobutyl)methanol: Documented in ChemSpider (ID 454357) with a monoisotopic mass of 100.0888 g/mol. Its spectral data (e.g., NMR, IR) confirms the cyclobutane ring and hydroxyl group . Limited reactivity studies suggest stability under acidic conditions but susceptibility to oxidation at the hydroxyl group .
- (1-Ethylcyclobutyl)methanol: Structural details include SMILES (CCC1(CCC1)CO) and InChIKey (MFAVFTVSWZTMIC-UHFFFAOYSA-N), confirming the ethyl substituent’s configuration . Collision cross-section predictions highlight its compact structure, which may influence chromatographic retention times .
Discussion of Gaps and Limitations
No direct studies on this compound were found in the provided evidence. Key inferences rely on substituent effects:
- Synthetic Challenges : The ethynyl group’s strain and reactivity may complicate synthesis and purification.
- Thermodynamic Stability : The cyclobutane ring’s inherent strain could lower thermal stability compared to ethyl/methyl analogs.
Biological Activity
(1-Ethynylcyclobutyl)methanol is a compound that has gained attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure with an ethynyl substituent. This configuration may contribute to its biological properties, influencing its interaction with biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and FRAP methods.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies. It has shown efficacy against a range of bacterial strains, suggesting its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit the growth of pathogenic bacteria effectively.
Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases. Studies have indicated that this compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
A selection of case studies highlights the biological activities of this compound:
- Study 1 : A study investigating the antioxidant capacity of various compounds found that this compound had a high scavenging ability against DPPH radicals, with an IC50 value indicating strong antioxidant potential.
- Study 2 : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to conventional antibiotics, suggesting its potential use in treating bacterial infections.
- Study 3 : Research on inflammatory markers showed that this compound reduced levels of TNF-α and IL-6 in cell cultures, indicating its role in modulating inflammatory responses.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | High scavenging ability (IC50 < 20 µM) |
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (MIC = 0.5 mg/mL) |
| Anti-inflammatory | Cytokine Measurement | Reduced TNF-α and IL-6 levels by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
